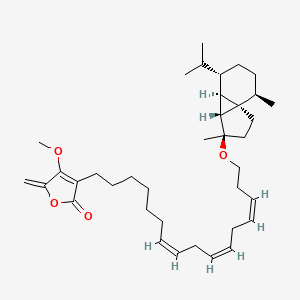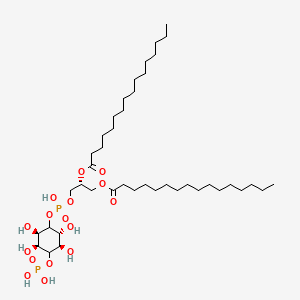
4-Methylphthalonitrile
概要
説明
4-Methylphthalonitrile is an organic compound with the molecular formula CH3C6H3-1,2-(CN)2 and a molecular weight of 142.16 .
Synthesis Analysis
The synthesis of 4-Methylphthalonitrile has been studied in the context of dye-sensitized solar cells . The study suggests that the compound has high molar absorption coefficient, relatively simple synthesis procedure, various structures and lower cost .Molecular Structure Analysis
The geometries, electronic structures, polarizabilities, and hyperpolarizabilities of 4-Methylphthalonitrile were studied based on Hartree-Fock (HF) and density functional theory (DFT) using the hybrid functional B3LYP .Chemical Reactions Analysis
The absorption bands of 4-Methylphthalonitrile are assigned to π → π* transitions . The three lowest energy excited states of 4-Methylphthalonitrile are due to photo-induced electron transfer processes .Physical And Chemical Properties Analysis
4-Methylphthalonitrile is a powder or crystal with a melting point of 119-121 °C (lit.) . It is stored at room temperature .科学的研究の応用
Dye Sensitized Solar Cells
4-Methylphthalonitrile has been studied for its potential use in dye-sensitized solar cells (DSSCs). The geometries, electronic structures, polarizabilities, and hyperpolarizabilities of this organic dye sensitizer were studied based on Hartree-Fock (HF) and density functional theory (DFT) using the hybrid functional B3LYP . The absorption bands are assigned to π → π* transitions. Calculated results suggest that three lowest energy excited states of 4-Methylphthalonitrile are due to photo-induced electron transfer processes .
Electron Injection Process
The interfacial electron transfer between the semiconductor TiO2 electrode and dye sensitizer 4-Methylphthalonitrile is due to an electron injection process from the excited dye to the semiconductor’s conduction band . This process is crucial for the functioning of DSSCs.
Investigation of Photocurrent Generation
In order to investigate the relationships among photocurrent generation, molecular structures, and Non-Linear Optics (NLO), the polarizabilities and hyperpolarizabilities of 4-Methylphthalonitrile were calculated . This helps in understanding the behavior of this compound in various optical applications.
UV-Vis Spectra Investigation
The Ultraviolet-visible (UV-Vis) spectrum of 4-Methylphthalonitrile was investigated by time-dependent density functional theory (TD-DFT) . This is important for understanding the optical properties of the compound and its potential applications in various optical devices.
Diagnostic Assay Manufacturing
4-Methylphthalonitrile can be used in the manufacturing of diagnostic assays . These assays are tests that are used to analyze samples in a laboratory for the diagnosis of various medical conditions.
Hematology and Histology Applications
This compound can also be used in hematology and histology, which are branches of medicine concerned with the study of blood, blood-forming organs, and blood diseases, and the microscopic study of the structure of biological tissues, respectively .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-methylbenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-7-2-3-8(5-10)9(4-7)6-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXGRFMFORMPGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370062 | |
| Record name | 4-Methylphthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylphthalonitrile | |
CAS RN |
63089-50-9 | |
| Record name | 4-Methylphthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methylphthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Methylphthalonitrile function as a dye sensitizer in solar cells?
A1: 4-Methylphthalonitrile acts as a dye sensitizer by absorbing light and injecting electrons into the conduction band of a semiconductor, typically titanium dioxide (TiO2), in Dye-Sensitized Solar Cells (DSSCs) [, , ]. Upon light absorption, 4-Methylphthalonitrile transitions to an excited state. The excited dye then transfers an electron to the TiO2, generating an electric current. This process is called photoinduced electron transfer [].
Q2: What is the significance of investigating 4-Methylphthalonitrile for DSSCs?
A2: Researchers are exploring 4-Methylphthalonitrile as a potential alternative to expensive ruthenium-based dyes currently used in DSSCs [, ]. This exploration aims to find more cost-effective and efficient dye sensitizers to improve the feasibility and accessibility of solar energy technologies.
Q3: How do the structural features of 4-Methylphthalonitrile contribute to its function in DSSCs?
A3: While specific structure-activity relationships are not extensively discussed in the provided abstracts, the presence of the methyl group and its position on the phthalonitrile core are likely to influence the molecule's electronic properties and its interaction with the TiO2 surface [, ]. These factors, in turn, can affect the efficiency of electron injection and overall DSSC performance. Comparing 4-Methylphthalonitrile with other phthalonitrile derivatives, such as 3-aminophthalonitrile and 4-aminophthalonitrile, can provide valuable insights into the impact of different substituents on the dye's properties and performance [, ].
Q4: What computational methods are used to study 4-Methylphthalonitrile for DSSC applications?
A4: Researchers employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations to study the electronic structure, optical properties, and electron transfer processes of 4-Methylphthalonitrile and related compounds in the context of DSSCs [, ]. These computational methods allow scientists to predict and understand the behavior of these molecules at the molecular level, facilitating the design and optimization of more efficient dye sensitizers.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Benzo[d]naphthalene-1,5-diol, 2,3,4,4a,5,6,7,7a,10,11-decahydro-9-(2-hydroxy-1-methylethyl)-8-(1H-indol-3-yl)-4,4a,7-trimethyl-, [1alpha,4alpha,4aalpha,5beta,7alpha,7abeta,9(R*),11aR*]-](/img/structure/B1223204.png)


![4-[4-Methyl-6-(4-methyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B1223210.png)

![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)propanamide](/img/structure/B1223214.png)
![4-{2-[(3-Nitrobenzoyl)amino]phenoxy}phthalic acid](/img/structure/B1223217.png)
![2-[[3-Cyano-4-(5-methyl-2-furanyl)-5,6,7,8-tetrahydroquinolin-2-yl]thio]acetic acid methyl ester](/img/structure/B1223218.png)
![3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one](/img/structure/B1223219.png)



![(5S,7R)-3-chloro-5-(2-furyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1223227.png)
![N-(5-chloro-2-methylphenyl)-4-[(4-chloro-1-pyrazolyl)methyl]benzamide](/img/structure/B1223228.png)